VUF 5574
VUF 5574
VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats.
VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.
VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.
Brand Name:
Vulcanchem
CAS No.:
280570-45-8
VCID:
VC0547030
InChI:
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)
SMILES:
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Molecular Formula:
C21H17N5O2
Molecular Weight:
371.4 g/mol
VUF 5574
CAS No.: 280570-45-8
Cat. No.: VC0547030
Molecular Formula: C21H17N5O2
Molecular Weight: 371.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats. VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors. |
|---|---|
| CAS No. | 280570-45-8 |
| Molecular Formula | C21H17N5O2 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea |
| Standard InChI | InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) |
| Standard InChI Key | YRAFEJSZTVWUMD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
| Appearance | Solid powder |
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